molecular formula C13H15NO3 B3131841 1-(4-Methylbenzoyl)proline CAS No. 358674-84-7

1-(4-Methylbenzoyl)proline

Cat. No.: B3131841
CAS No.: 358674-84-7
M. Wt: 233.26 g/mol
InChI Key: XXIZSXAVJZFQFI-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)proline is a chiral amino acid derivative with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol

Mechanism of Action

Target of Action

1-(4-Methylbenzoyl)proline, also known as MBP, is a chiral amino acid derivative. It is related to proline-rich antimicrobial peptides (PR-AMPs), which are known to interfere with internal cellular functions . The primary targets of these peptides are bacteria, and they act by inhibiting vital cell functions such as DNA transcription and protein translation .

Mode of Action

They can kill bacteria by interfering with internal cellular functions without concurrent lytic effects on cell membranes . This suggests that MBP may have a similar mode of action.

Biochemical Pathways

Proline metabolism is a key pathway in the metabolic rewiring that sustains cells . Proline, an amino acid, plays a highly beneficial role in cells exposed to various stress conditions . It acts as an osmolyte, a metal chelator, an antioxidative defense molecule, and a signaling molecule . As MBP is a proline derivative, it may influence similar biochemical pathways.

Pharmacokinetics

. Given that MBP is a proline derivative, it is possible that it may have similar pharmacokinetic properties.

Result of Action

. As a proline derivative, MBP may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, proline metabolism is widely rewired during stress development . The rewiring of proline metabolism influences numerous physiological pathways, including mitochondrial metabolism . Therefore, environmental stress could potentially influence the action of MBP.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzoyl)proline can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with proline. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzoyl)proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Methylbenzoyl)proline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

1-(4-Methylbenzoyl)proline can be compared with other similar compounds, such as:

    1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea: This compound shares a similar benzoyl group but differs in its functional groups, leading to distinct chemical properties and applications.

    3-Substituted Prolines: These compounds have modifications on the proline ring, which can alter their reactivity and biological activity.

Uniqueness: this compound stands out due to its chiral nature and the presence of both a benzoyl group and a proline moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methylbenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-4-6-10(7-5-9)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIZSXAVJZFQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345867
Record name 1-(4-Methylbenzoyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358674-84-7
Record name 1-(4-Methylbenzoyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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